N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety linked to a morpholinoethylamine group. While direct data on this compound are absent in the provided evidence, structural analogs and synthetic methodologies from literature offer insights into its properties and comparative analysis.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-14-10-16(21)3-5-20(14)29(24,25)22-12-17(23-6-8-26-9-7-23)15-2-4-18-19(11-15)28-13-27-18/h2-5,10-11,17,22H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRYYBSCBFKZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol core This can be achieved through the reaction of catechol with chloroform in the presence of a base
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons based on synthesis, functional groups, and physicochemical properties.
Benzo[d][1,3]dioxol-5-yl-Containing Acetamides ()
Two acetamide derivatives were synthesized using HCTU and N,N-diisopropylethylamine in DMSO:
2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide: Yield: 7.0% (brown solid). Purity: 97.8% (HPLC). Key Feature: Morpholinoethylamine side chain, analogous to the target compound’s morpholinoethyl group.
N-(2-(4-Methylpiperazin-1-yl)ethyl) analog :
- Yield : 25% (yellow solid).
- Purity : 98.7% (HPLC).
Comparison :
- Both compounds share the benzodioxole core but differ in the heterocyclic backbone (naphthofuran vs. benzenesulfonamide).
- The morpholinoethyl-substituted analog exhibits lower yield (7.0%) compared to the piperazinyl derivative (25%), suggesting steric or electronic challenges in coupling morpholinoethylamine .
Penta-2,4-dienamide Derivatives ()
Compounds D14–D20 feature a (2E,4E)-penta-2,4-dienamide backbone with benzodioxole substituents:
- D14 : Melting point 208.9–211.3°C, yield 13.7%.
- D15 : Melting point 191.0–192.0°C, yield 21.7%.
- D16 : Melting point 231.4–233.5°C, yield 21.3%.
Comparison :
- The sulfonamide group in the target compound may enhance solubility compared to the rigid dienamide backbone.
Acrylonitrile Derivatives ()
Compounds like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) were synthesized via nucleophilic substitution in DMSO-d5. Key features:
- Functional Groups : Nitrile and nitro groups influence electronic properties.
- Synthesis : Yields ranged from 20–25% after column chromatography.
Comparison :
- The target’s sulfonamide group may confer stronger hydrogen-bonding capacity compared to acrylonitrile’s nitrile group.
- Both classes utilize aromatic electrophilic substitution, but the target’s fluorine atom could modulate reactivity differently than nitro or cyano groups .
Thiazole-Linked Benzodioxole Derivatives ()
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) :
- Yield : 45% (pale-yellow oil).
- Synthesis : HATU/DIPEA-mediated coupling in DMF.
- BD00803695 (BLD Pharm) :
- Purity : 97%, offered in milligram scales.
Comparison :
Table 1. Comparative Overview of Benzo[d][1,3]dioxol-5-yl Derivatives
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a morpholinoethyl side chain, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C20H22FNO5S
- Molecular Weight : 435.46 g/mol
- CAS Number : 887219-08-1
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism has been demonstrated in various studies where sulfonamides exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule dynamics. It interacts with tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines.
- Antidepressant-like Effects : The presence of the benzo[d][1,3]dioxole structure has been linked to mood regulation and potential antidepressant effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems associated with mood disorders.
Biological Activities Overview
The following table summarizes various biological activities associated with this compound:
| Activity | Description | References |
|---|---|---|
| Antibacterial | Inhibits bacterial growth by targeting dihydropteroate synthase. | |
| Antitumor | Induces apoptosis in cancer cells via microtubule disruption. | |
| Antidepressant | Potential mood-regulating effects linked to benzo[d][1,3]dioxole structure. | |
| Anti-inflammatory | Exhibits anti-inflammatory properties through modulation of inflammatory pathways. | |
| Antioxidant | Demonstrates antioxidant activity, reducing oxidative stress in cellular models. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to this compound). Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the compound's potential as an antimicrobial agent.
- Antitumor Activity Assessment : Research involving human cancer cell lines demonstrated that the compound effectively induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed a significant increase in cells arrested at the S phase of the cell cycle, indicating its potential as an anticancer therapeutic.
- Neuropharmacological Studies : Investigations into the antidepressant-like effects showed that administration of the compound in animal models led to significant reductions in depressive-like behaviors. Behavioral assays indicated enhanced serotonergic and noradrenergic activity.
Q & A
(Basic) What are the standard synthetic routes for this compound, and which reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
Nucleophilic substitution to introduce the morpholinoethyl group, using bases like triethylamine or sodium hydroxide to deprotonate intermediates.
Sulfonamide coupling under anhydrous conditions with dichloromethane (DCM) or dimethylformamide (DMF) as solvents.
Purification via column chromatography or recrystallization to achieve >95% purity.
Key Optimization Factors:
- Temperature control (e.g., 0–5°C for sensitive intermediates).
- Stoichiometric ratios (e.g., 1.2 equivalents of morpholine derivative to ensure complete substitution).
- Inert atmosphere (N₂ or Ar) to prevent oxidation of reactive intermediates.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Morpholine, NaOH, DCM, 0°C | 78 | 90 |
| 2 | 4-Fluoro-2-methylbenzenesulfonyl chloride, Et₃N, DMF | 65 | 95 |
| Derived from synthetic protocols in |
(Basic) Which spectroscopic and chromatographic techniques confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions (e.g., benzo[d][1,3]dioxol protons at δ 6.7–7.1 ppm).
- 19F NMR to confirm the fluorine atom’s presence (δ -110 to -115 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass validation (e.g., [M+H]⁺ expected within 0.001 Da).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
Critical Considerations:
- Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid signal interference.
- For MS, electrospray ionization (ESI) is preferred for sulfonamide derivatives due to their polarity .
(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy)?
Methodological Answer:
Contradictory results often arise from:
- Assay variability (e.g., cell line specificity, incubation time).
- Compound purity (e.g., residual solvents affecting bioactivity).
Strategies:
Orthogonal Assays: Validate anti-inflammatory activity in both in vitro (e.g., COX-2 inhibition) and in vivo (murine inflammation models) systems.
Purity Reassessment: Re-analyze batches via HPLC-MS to rule out impurities.
Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency thresholds.
Target Engagement Studies: Use surface plasmon resonance (SPR) to directly measure binding affinity to putative targets .
(Advanced) What computational strategies optimize synthetic pathways to reduce trial-and-error approaches?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict favorable reaction pathways (e.g., Gibbs free energy barriers for sulfonamide coupling).
- Reaction Path Search Tools: Software like GRRM or AFIR to identify low-energy intermediates and bypass side reactions.
- Machine Learning (ML): Train models on existing reaction databases to predict optimal solvents/catalysts for specific steps.
Example Workflow:
Simulate nucleophilic substitution steps using DFT.
Validate predictions with small-scale experiments.
Iterate using feedback from experimental yields .
(Advanced) What experimental approaches elucidate binding interactions and inhibition kinetics with enzyme targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) and dissociation constants (Kd).
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., cyclooxygenase) to resolve binding modes at atomic resolution.
- Kinetic Studies: Use stopped-flow spectroscopy to measure on/off rates (kₒₙ, kₒff) for time-dependent inhibition.
Case Study:
For a putative kinase target:
- Pre-incubate the compound with the enzyme.
- Monitor phosphorylation rates via fluorescence-based assays (e.g., ADP-Glo™).
- Fit data to Michaelis-Menten models to derive Ki values .
(Advanced) How can the poor aqueous solubility of this sulfonamide derivative be addressed for preclinical studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the sulfonamide moiety to enhance solubility.
- Co-Solvent Systems: Use cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release.
Table 2: Solubility Enhancement Strategies
| Strategy | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 0.05 | <10 |
| Cyclodextrin complex | 1.2 | 35 |
| Liposomal formulation | 0.8 | 50 |
| Data synthesized from physicochemical studies in |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
